Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
CAS No.:
Cat. No.: VC18330231
Molecular Formula: C14H12F3NO3
Molecular Weight: 299.24 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate -](/images/structure/VC18330231.png)
Specification
Molecular Formula | C14H12F3NO3 |
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Molecular Weight | 299.24 g/mol |
IUPAC Name | ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C14H12F3NO3/c1-3-20-13(19)11-8(2)21-18-12(11)9-4-6-10(7-5-9)14(15,16)17/h4-7H,3H2,1-2H3 |
Standard InChI Key | DTVOAKINPLEFCG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure is defined by:
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Isoxazole core: A five-membered ring with nitrogen at position 1 and oxygen at position 2.
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Substituents:
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Methyl group at position 5.
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4-(Trifluoromethyl)phenyl group at position 3.
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Ethyl ester at position 4.
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The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity .
Table 1: Key Structural and Physical Properties
Synthesis and Reactivity
Synthetic Routes
The synthesis of ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves cyclocondensation or metal-free strategies:
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Cyclocondensation of Propargyl Halides:
Propargyl halides react with nitrile oxides to form the isoxazole ring. For example, ethyl 3-(4-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxylate can be synthesized via a (3+2) cycloaddition between a propargyl ester and a nitrile oxide generated in situ . -
Metal-Free Approaches:
Eco-friendly methods avoid transition metals. One route uses hydroxylamine hydrochloride and ethyl acetoacetate derivatives, followed by trifluoromethylation at the phenyl ring .
Key Reaction Steps:
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Step 1: Formation of the isoxazole core via cyclization.
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Step 2: Introduction of the trifluoromethyl group using CF₃ sources (e.g., TMSCF₃) .
Reactivity
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions.
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Electrophilic Substitution: The trifluoromethylphenyl group directs electrophiles to the meta position due to its electron-withdrawing nature.
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Nucleophilic Attack: The isoxazole ring’s nitrogen can participate in hydrogen bonding, influencing biological activity .
Applications in Pharmaceutical Research
Drug Discovery
Isoxazole derivatives are prevalent in FDA-approved drugs (e.g., valdecoxib). Ethyl 5-methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is investigated for:
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Anti-inflammatory Activity: Analogues inhibit cyclooxygenase-2 (COX-2) .
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Anticancer Potential: Isoxazoles interfere with kinase signaling pathways .
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Antimicrobial Properties: The trifluoromethyl group enhances membrane permeability.
Table 2: Comparison with Related Isoxazole Derivatives
Future Directions and Challenges
Optimization Strategies
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